molecular formula C7H3BrF3NO2 B3210052 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1060805-49-3

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B3210052
CAS No.: 1060805-49-3
M. Wt: 270.00
InChI Key: DLLLXLKMWQRFET-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the bromination of 4-(trifluoromethyl)pyridine-2-carboxylic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), dichloromethane, acetonitrile.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.

Major Products Formed

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-fluoropyridine
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLLXLKMWQRFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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